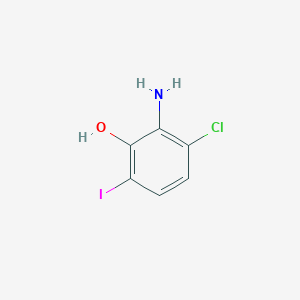
2-Amino-3-chloro-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chloro-6-iodophenol is an organoiodide of phenol, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-6-iodophenol typically involves nucleophilic aromatic substitution reactionsThe reaction conditions often require the presence of strong electron-attracting groups and basic nucleophilic reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-chloro-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various halogenating agents are employed.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives .
Applications De Recherche Scientifique
2-Amino-3-chloro-6-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloro-6-iodophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of amino, chloro, and iodo groups allows it to form strong interactions with target molecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-chlorophenol
- 2-Amino-6-iodophenol
- 3-Chloro-6-iodophenol
Comparison: 2-Amino-3-chloro-6-iodophenol is unique due to the simultaneous presence of amino, chloro, and iodo groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C6H5ClINO |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
2-amino-3-chloro-6-iodophenol |
InChI |
InChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 |
Clé InChI |
NWEVPANPCCQPBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)N)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
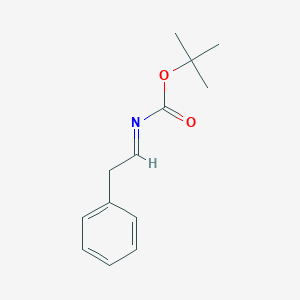
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
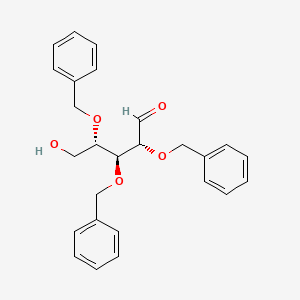
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
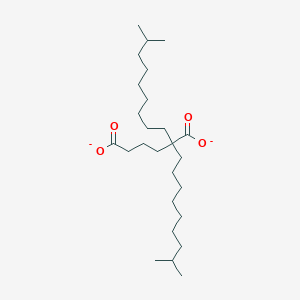
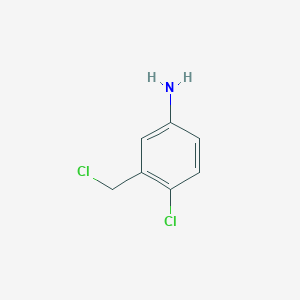

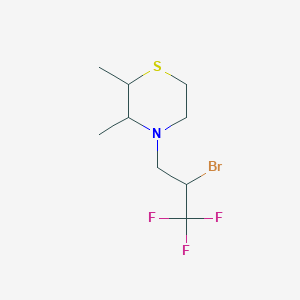

![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)

